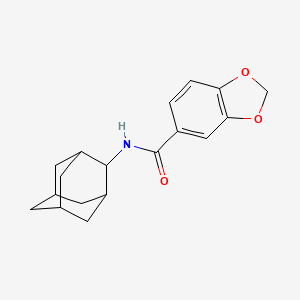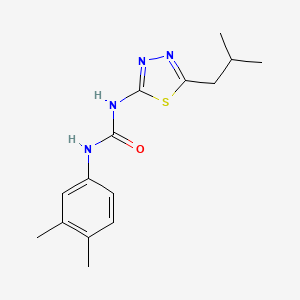
N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a chemical compound that belongs to the family of herbicides. It is commonly known as pyroxasulfone and is used to control weeds in agricultural fields. Pyroxasulfone has gained popularity in recent years due to its high efficacy and low toxicity.
Mechanism of Action
Pyroxasulfone works by inhibiting the growth of weeds. It does this by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. This leads to the accumulation of toxic intermediates, which ultimately causes the death of the weed.
Biochemical and Physiological Effects:
Pyroxasulfone has been shown to have a low toxicity to non-target organisms, including humans and animals. It is rapidly metabolized in the body and excreted in the urine. Pyroxasulfone has also been shown to have a low potential for bioaccumulation in the environment.
Advantages and Limitations for Lab Experiments
Pyroxasulfone has several advantages for lab experiments. It is highly effective against a wide range of weeds, making it a valuable tool for weed control research. Pyroxasulfone also has a low toxicity to non-target organisms, making it safe to use in lab experiments. However, pyroxasulfone can be expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for pyroxasulfone research. One area of interest is the development of new formulations that can improve the efficacy of pyroxasulfone. Another area of interest is the study of pyroxasulfone's impact on soil microbial communities. Finally, there is a need for further research on the environmental impact of pyroxasulfone, particularly on non-target organisms.
Synthesis Methods
Pyroxasulfone is synthesized by a multistep reaction process. The first step involves the chlorination of 2,4-dichloro-6-methylphenol to form 2,4-dichloro-6-methylphenol-3,5-dimethylpyrazole. The second step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,4-dichloro-6-methylphenol-3,5-dimethylpyrazole to form N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, which is pyroxasulfone.
Scientific Research Applications
Pyroxasulfone has been extensively studied for its weed control properties. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. Pyroxasulfone has also been studied for its environmental impact. It has been shown to have a low toxicity to non-target organisms and is not persistent in the environment.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-4-10(16)5-11(17)14(8)21-7-13(20)19-12-3-2-9(15)6-18-12/h2-6H,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYRCURYVSTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)


amino]ethanol](/img/structure/B5823949.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)




